5-Fluoro-2-mercaptobenzothiazole

Descripción general

Descripción

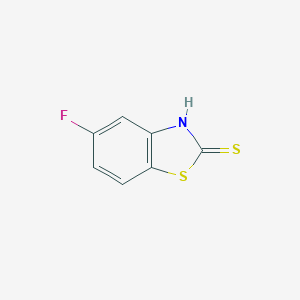

5-Fluoro-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4FNS2. It is a derivative of benzothiazole, where a fluorine atom is substituted at the 5th position and a mercapto group (-SH) is attached to the 2nd position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-mercaptobenzothiazole typically involves the reaction of 2-aminothiophenol with fluorinated reagents. One common method is the reaction of 2-aminothiophenol with 5-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate this compound .

Industrial Production Methods

Industrial production of this compound often employs high-temperature reactions and the use of catalysts to enhance yield and efficiency. The process may involve the use of solvents like dioxane and the application of green chemistry principles to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiols and sulfides.

Substitution: Various substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5F-MBT is primarily recognized for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

Research has demonstrated that derivatives of 2-mercaptobenzothiazole, including 5F-MBT, exhibit significant anti-inflammatory properties. A study synthesized various derivatives and evaluated their activity using the carrageenan-induced hind paw edema model in rats. The results indicated that certain substitutions on the benzothiazole ring enhanced anti-inflammatory effects, with some compounds showing better efficacy than standard drugs like ibuprofen .

Anticancer Properties

5F-MBT has also been studied for its anticancer potential. A series of novel compounds based on 2-benzylthio-6-substituted-benzothiazoles were synthesized and tested against human cervical cancer cell lines (HeLa). The compounds demonstrated significant cytotoxicity, with some exhibiting an inhibition rate of approximately 80% at specific concentrations . This suggests a promising avenue for further exploration in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of 5F-MBT and its derivatives have been explored in various studies. Compounds synthesized from 2-mercaptobenzothiazole have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

In one study, synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 100 μg/mL. Notably, compounds with trifluoromethyl or nitro groups displayed enhanced activity against these pathogens, indicating that structural modifications can significantly impact antimicrobial efficacy .

Agricultural Applications

5F-MBT is utilized in agriculture primarily as a fungicide and an insecticide due to its biocidal properties.

Fungicidal Activity

The compound has been identified as effective against various fungal pathogens affecting crops. Its mechanism involves disrupting fungal cell membranes, leading to cell death. This application is crucial for managing crop diseases and enhancing agricultural productivity .

Toxicological Studies

While exploring the applications of 5F-MBT, it is also essential to consider its safety profile.

Toxicity Assessments

Toxicological evaluations have indicated that high doses of 2-mercaptobenzothiazole can lead to adverse effects in animal models, including hepatomegaly and increased incidences of tumors in specific strains of rats . These findings highlight the importance of dosage regulation and safety assessments when considering the use of 5F-MBT in therapeutic or agricultural settings.

Data Summary Table

Case Studies

Case Study 1: Anti-inflammatory Derivatives

A series of derivatives were synthesized by modifying the benzothiazole structure, leading to enhanced COX-2 inhibitory activity compared to existing anti-inflammatory drugs. This research supports the development of new anti-inflammatory medications using 5F-MBT as a scaffold .

Case Study 2: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of various substituted 2-mercaptobenzothiazole derivatives against multiple bacterial strains. Results indicated that specific modifications significantly improved antimicrobial activity, paving the way for new antibacterial agents derived from this compound .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-mercaptobenzothiazole involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: Inhibits enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival.

Pathway Modulation: Modulates pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparación Con Compuestos Similares

Similar Compounds

2-Mercaptobenzothiazole: Lacks the fluorine substitution, used primarily in rubber vulcanization.

5-Chloro-2-mercaptobenzothiazole: Chlorine substituted derivative with similar applications.

6-Fluoro-2-mercaptobenzothiazole: Fluorine substituted at the 6th position, with distinct chemical properties.

Uniqueness

5-Fluoro-2-mercaptobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications .

Actividad Biológica

5-Fluoro-2-mercaptobenzothiazole (5FMBT) is a derivative of 2-mercaptobenzothiazole (MBT), a compound known for its diverse biological activities. This article explores the biological activity of 5FMBT, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5FMBT is characterized by the presence of a fluorine atom at the 5-position of the benzothiazole ring, which significantly influences its biological activity. The molecular structure can be represented as follows:

This compound retains the thiol (-SH) group characteristic of MBT, contributing to its reactivity and interaction with various biological targets.

Antimicrobial Activity

5FMBT exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that derivatives of 2-mercaptobenzothiazole, including 5FMBT, possess notable activity against bacteria and fungi. For instance:

- Antibacterial Activity : 5FMBT has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects. The introduction of fluorine at the 5-position enhances binding affinity to bacterial enzymes, thus improving its antibacterial potency .

- Antifungal Activity : The compound shows significant antifungal activity against species such as Candida albicans and Aspergillus niger, making it a candidate for treating fungal infections .

Anticancer Properties

Emerging research indicates that 5FMBT may have potential as an anticancer agent. Its mechanism involves the induction of apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Studies suggest that 5FMBT can induce cell cycle arrest in cancer cell lines, leading to reduced proliferation .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that 5FMBT can inhibit tumor growth in animal models, showcasing its potential as a therapeutic agent for cancer treatment .

The biological activity of 5FMBT is attributed to several mechanisms:

- Enzyme Inhibition : 5FMBT acts as a mechanism-based inhibitor for various enzymes including monoamine oxidase and heat shock proteins. This inhibition disrupts critical cellular processes in pathogens and cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death .

- Modulation of Signaling Pathways : 5FMBT has been shown to influence signaling pathways related to inflammation and apoptosis, further supporting its role in therapeutic applications .

Case Studies and Research Findings

Several studies highlight the effectiveness of 5FMBT in various applications:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several MBT derivatives, including 5FMBT, revealing that it had one of the lowest MIC values against MRSA, underscoring its potential for clinical use in treating resistant infections .

- Anticancer Research : In a study focusing on glioblastoma treatment, 5FMBT was administered intracavitarily in animal models, resulting in significant tumor reduction without notable side effects .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-fluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMNNMYCHOHEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379079 | |

| Record name | 5-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155559-81-2 | |

| Record name | 5-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.